9-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate
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Overview
Description
9-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is a member of the actinomycin family of antibiotics, which are produced by various species of the genus Streptomyces. These compounds are known for their potent antibacterial and antitumor properties. This compound, like other actinomycins, contains a phenoxazinone chromophore and peptide lactone rings, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is typically isolated from the fermentation broth of Streptomyces species. The process involves culturing the bacteria under specific conditions to optimize the production of actinomycins. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the desired compound .
Industrial Production Methods: Industrial production of actinomycin C2 acid follows a similar approach but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the purity of the final product. The use of genetically engineered Streptomyces strains and optimized fermentation conditions can significantly enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize specific functional groups in actinomycin C2 acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce certain functional groups, altering the compound’s properties.
Major Products: The major products formed from these reactions include various derivatives of actinomycin C2 acid, each with unique biological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
9-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, actinomycin C2 acid is used as a model compound for studying the structure-activity relationships of phenoxazinone antibiotics. Its unique chemical structure makes it an ideal candidate for various chemical modifications and synthetic studies .
Biology: In biological research, actinomycin C2 acid is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells. It serves as a valuable tool for understanding the molecular basis of antibiotic action and resistance .
Medicine: In medicine, actinomycin C2 acid is investigated for its potential as an antitumor agent. Its ability to inhibit DNA and RNA synthesis makes it a promising candidate for cancer therapy. Clinical studies have shown that actinomycin C2 acid and its derivatives can effectively target and kill cancer cells .
Industry: In the industrial sector, actinomycin C2 acid is used in the production of various pharmaceutical products. Its potent antibacterial properties make it a valuable ingredient in the formulation of antibiotics and other therapeutic agents .
Mechanism of Action
9-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation, which in turn inhibits protein synthesis. The phenoxazinone chromophore intercalates between the DNA base pairs, while the peptide lactone rings occupy the minor groove of the DNA helix. This dual binding mechanism stabilizes the DNA-drug complex and prevents the transcription process .
Comparison with Similar Compounds
Actinomycin D: Widely used as an antitumor agent, particularly in the treatment of childhood cancers.
Actinomycin X2: Known for its potent antibacterial activity against Gram-positive bacteria.
Actinomycin V: Exhibits strong antibacterial properties and is effective against multidrug-resistant bacteria
Uniqueness of Actinomycin C2 Acid: 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is unique due to its specific peptide lactone ring structure, which contributes to its distinct biological activity.
Properties
CAS No. |
17914-38-4 |
---|---|
Molecular Formula |
C63H92N12O18 |
Molecular Weight |
1305.495 |
IUPAC Name |
9-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C63H92N12O18/c1-17-31(8)46(69-55(82)43(65)35(12)77)59(86)75-25-19-21-38(75)57(84)71(14)27-40(79)73(16)50(30(6)7)63(90)93-61(88)41-44(66)51(80)33(10)53-48(41)67-47-36(23-22-32(9)52(47)91-53)60(87)92-62(89)49(29(4)5)72(15)39(78)26-70(13)56(83)37-20-18-24-74(37)58(85)45(28(2)3)68-54(81)42(64)34(11)76/h22-23,28-31,34-35,37-38,42-43,45-46,49-50,76-77H,17-21,24-27,64-66H2,1-16H3,(H,68,81)(H,69,82)/t31-,34+,35+,37-,38-,42-,43-,45+,46+,49-,50-/m0/s1 |
InChI Key |
SOQSGMFBJXAKNJ-NNLZCBONSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)OC(=O)C2=C(C(=O)C(=C3C2=NC4=C(C=CC(=C4O3)C)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C(C(C)O)N)C)N)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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